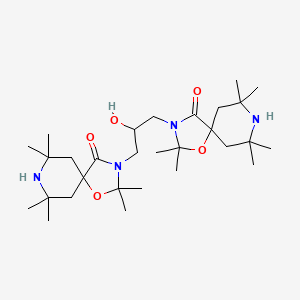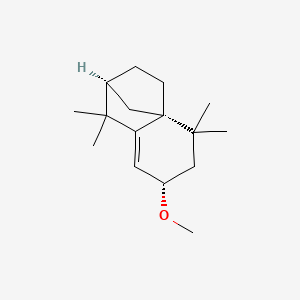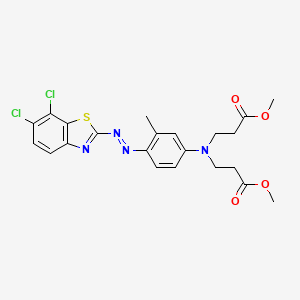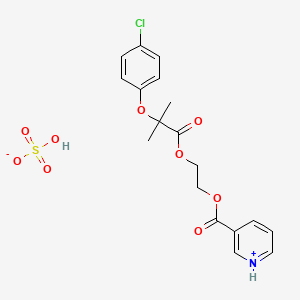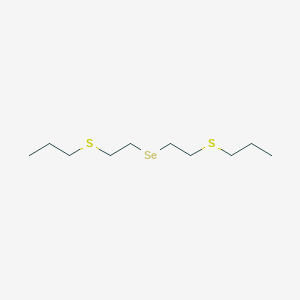
1,1'-(Selenobis(2,1-ethanediylthio))bispropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Sélénobis(2,1-éthanediylthio))bispropane est un composé organosélénié présentant une structure unique qui comprend des atomes de sélénium et de soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,1'-(Sélénobis(2,1-éthanediylthio))bispropane implique généralement la réaction de composés séléniés avec des précurseurs contenant des thiols. Une méthode courante consiste à faire réagir le séléniure de bis(2-chloroéthyle) avec le 1-propanethiol dans des conditions contrôlées pour obtenir le produit souhaité. La réaction est généralement effectuée sous atmosphère inerte pour éviter l'oxydation et à une température qui garantit la réaction complète des matières premières.
Méthodes de production industrielle
La production industrielle du 1,1'-(Sélénobis(2,1-éthanediylthio))bispropane peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus comprendrait des étapes de purification et de contrôle qualité pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
1,1'-(Sélénobis(2,1-éthanediylthio))bispropane peut subir diverses réactions chimiques, notamment :
Oxydation : Les atomes de sélénium et de soufre du composé peuvent être oxydés pour former des sélénoxides et des sulfoxydes, respectivement.
Réduction : Le composé peut être réduit pour former des séléniures et des thiols.
Substitution : Le composé peut participer à des réactions de substitution où les atomes de sélénium ou de soufre sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des agents halogénants ou des nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sélénoxides et des sulfoxydes, tandis que la réduction peut produire des séléniures et des thiols.
Applications De Recherche Scientifique
1,1'-(Sélénobis(2,1-éthanediylthio))bispropane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de liaisons carbone-sélénium et carbone-soufre.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris son rôle d'antioxydant et ses effets sur les processus cellulaires.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que dans le traitement des maladies liées au stress oxydatif.
Industrie : Le composé est utilisé dans le développement de matériaux aux propriétés spécifiques, telles qu'une conductivité ou une stabilité améliorées.
Mécanisme d'action
Le mécanisme d'action du 1,1'-(Sélénobis(2,1-éthanediylthio))bispropane implique son interaction avec les cibles moléculaires par le biais de ses atomes de sélénium et de soufre. Ces interactions peuvent moduler diverses voies biochimiques, y compris celles impliquées dans le stress oxydatif et la signalisation cellulaire. Les propriétés antioxydantes du composé sont attribuées à sa capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs.
Mécanisme D'action
The mechanism of action of 1,1’-(Selenobis(2,1-ethanediylthio))bispropane involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,1'-(Sélénobis(2,1-éthanediylthio))biséthane
- 1,1'-(Sélénobis(2,1-éthanediylthio))bisbutane
- 1,1'-(Sélénobis(2,1-éthanediylthio))bisbenzène
Unicité
1,1'-(Sélénobis(2,1-éthanediylthio))bispropane est unique en raison de sa combinaison spécifique d'atomes de sélénium et de soufre, qui lui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et une stabilité différentes, ce qui le rend approprié pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Numéro CAS |
90053-44-4 |
|---|---|
Formule moléculaire |
C10H22S2Se |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-[2-(2-propylsulfanylethylselanyl)ethylsulfanyl]propane |
InChI |
InChI=1S/C10H22S2Se/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
AEOMIVYWCNSXEU-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC[Se]CCSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


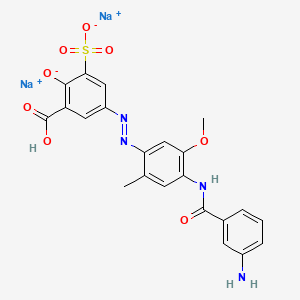



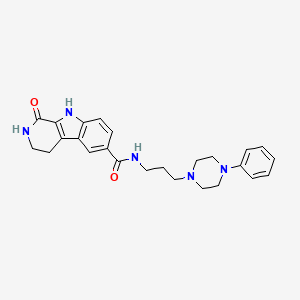
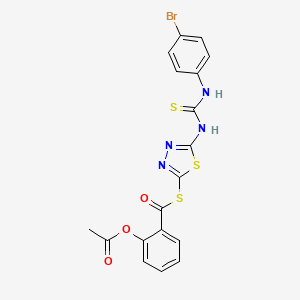

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
